3,4-Diiodo-1H-indazole
Overview
Description
3,4-Diiodo-1H-indazole is a chemical compound with the molecular formula C7H4I2N2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring . Indazoles are important heterocycles in drug molecules and can display a wide range of biological activities .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the selective electrochemical synthesis of 1H-indazoles .Molecular Structure Analysis
Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis
The tautomerism in indazoles greatly influences their synthesis, reactivity, and even their biological properties . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .Physical And Chemical Properties Analysis
The CAS Number for 3,4-Diiodo-1H-indazole is 885518-66-1, and its molecular weight is 369.93 .Scientific Research Applications
Heterocyclic Chemistry and Drug Development
3,4-Diiodo-1H-indazole is a compound of interest within the broader context of heterocyclic chemistry, a field critical for the development of new drugs due to the unique properties and diverse biological activities these compounds offer. The synthesis and investigation of indazole derivatives, including those substituted with iodine atoms, are central to discovering new therapeutic agents.
- Indazole Derivatives in Drug Discovery : Indazoles, including 3,4-Diiodo-1H-indazole, are nitrogen-containing heterocyclic moieties that form the backbone of many pharmacologically active compounds. These derivatives have been extensively studied for their wide variety of biological activities, driving interest in their development as novel therapeutic agents. Derivatives of indazole have shown promising anticancer and anti-inflammatory activity, among other potential therapeutic applications (Denya, Malan, & Joubert, 2018).
Synthesis and Chemical Properties
The synthesis of indazole derivatives, including 3,4-Diiodo-1H-indazole, involves various strategies aimed at enhancing the compound's chemical properties for medicinal applications.
- Synthetic Approaches : Innovative synthetic routes for indazole derivatives, including 3,4-Diiodo-1H-indazole, focus on creating compounds with enhanced biological activities. Transition-metal-catalyzed C–H activation/annulation sequences are prominent methods for constructing functionalized indazole derivatives, offering improved pharmacological profiles and structural complexity. These methods have facilitated the one-step synthesis of various functionalized indazole derivatives, demonstrating the compound's significance in drug discovery (Shiri, Roosta, Dehaen, & Amani, 2022).
Pharmacological Importance
The pharmacological significance of 3,4-Diiodo-1H-indazole derivatives is highlighted by their inclusion in the development of new drugs aimed at treating diverse diseases, including cancer.
- Anticancer Applications : Research has identified indazole derivatives as critical scaffolds in the search for new anticancer agents. These compounds, including 3,4-Diiodo-1H-indazole, have been part of hybrid molecules that combine the indazole structure with other pharmacophores to target drug-resistant cancers. This approach has led to the identification of 1,2,3-triazole-containing hybrids with significant anticancer potential, illustrating the versatility and therapeutic value of indazole derivatives (Xu, Zhao, & Liu, 2019).
Safety And Hazards
properties
IUPAC Name |
3,4-diiodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWSPWAKOJNCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646277 | |
Record name | 3,4-Diiodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diiodo-1H-indazole | |
CAS RN |
885518-66-1 | |
Record name | 3,4-Diiodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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